
2-(3-叠氮丙氧基)-2-甲基丙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of azido compounds is well-documented in the provided papers. Paper describes the synthesis of two energetic azido esters with complex structures involving multiple azido groups. These compounds were synthesized and characterized using techniques such as IR, NMR, and Elemental Analysis. Paper details the synthesis of 2-Methyl-2-nitro-1-azidopropane through a series of reactions including condensation, substitution, and azideation, with the molecular structure confirmed by MS, IR, and 1H-NMR spectrometries. Although these methods do not directly apply to 2-(3-Azidopropoxy)-2-methylpropane, they provide a general framework for the synthesis of azido compounds that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of azido compounds is crucial for understanding their reactivity and properties. In paper , the structure of 2-Methyl-2-nitro-1-azidopropane was elucidated using mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H-NMR). These techniques are standard for determining the structure of organic compounds and could be employed to analyze the structure of 2-(3-Azidopropoxy)-2-methylpropane.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(3-Azidopropoxy)-2-methylpropane. However, azido compounds are known for their energetic properties and can participate in various chemical reactions, such as cycloadditions or decompositions. The thermal stability of azido esters, as mentioned in paper , indicates that they are stable up to 180°C, which is an important consideration for chemical reactions involving azido compounds.
Physical and Chemical Properties Analysis
The physical properties such as glass transition temperatures of the azido esters in paper are reported to be around -47°C and -52°C. These properties are significant when considering the storage and handling of azido compounds. The chemical properties, such as reactivity and stability, are also important. The azido group is a functional group known for its high energy and potential for releasing nitrogen gas upon decomposition, which is a key consideration in the analysis of azido compounds.
科学研究应用
肽合成和药物开发
与2-(3-叠氮丙氧基)-2-甲基丙烷相关的化合物的一个重要应用是在肽合成中,特别是通过叠氮化物-炔烃环加成反应。这种方法通常被称为“点击化学”方法,以其高效性和特异性而著称。例如,Tornøe 等人(2002 年)证明了在固相上末端炔烃与叠氮化物的区域特异性铜(I)催化的 1,3-偶极环加成,生成肽主链或侧链中的 1,4-取代 [1,2,3]-三唑,转化率和纯度都很高 (Tornøe, Christensen, & Meldal, 2002)。此类方法对药物开发和复杂分子的合成具有广泛的意义。
抗疟疾活性
对各种化合物的抗疟疾特性的研究也涉及叠氮化物和炔烃官能团的效用。D'hooghe 等人(2011 年)通过 Cu(I) 催化的叠氮化物-炔烃环加成合成了 2-氨基-3-芳基丙醇-1 和 1-(2,3-二氨基丙基)-1,2,3-三唑,然后进行微波辅助区域选择性开环。虽然这些化合物对对氯喹敏感和耐氯喹的恶性疟原虫菌株表现出中等的抗疟疾活性,但该研究突出了 2-(3-叠氮丙氧基)-2-甲基丙烷衍生物在抗疟疾药物开发中的潜力 (D’hooghe et al., 2011)。
缓蚀
结构上与 2-(3-叠氮丙氧基)-2-甲基丙烷相关的化合物已被研究其作为缓蚀剂的潜力。Leçe 等人(2008 年)研究了含有氧、氮和硫供体的席夫碱化合物对酸性溶液中低碳钢腐蚀的抑制作用。他们的研究结果表明,将杂原子引入结构中会显着提高抑制效率,这表明叠氮化官能化化合物在腐蚀防护应用中的相关性 (Leçe, Emregül, & Atakol, 2008)。
生物燃料生产
在可再生能源领域,用于生产生物燃料的细菌的代谢工程已经融入了利用类似于 2-(3-叠氮丙氧基)-2-甲基丙烷的化合物的途径。Bastian 等人(2011 年)强调了辅因子依赖性工程在生物生产异丁醇(一种有前途的生物燃料)的途径中的作用。该研究证明了代谢工程优化使用底物和涉及叠氮化物和炔烃基团的途径以实现可持续能源解决方案的潜力 (Bastian et al., 2011)。
环境和健康影响研究
研究还集中在与 2-(3-叠氮丙氧基)-2-甲基丙烷结构相关的化合物的环境和健康影响上。对各种硝基脂肪族化合物的降解和毒理作用的研究提供了对其安全性和环境持久性的见解。例如,Kim 等人(1996 年)调查了含有溴丙烷衍生物的溶剂的生殖和造血危害,强调了了解接触此类化学物质对健康影响的重要性 (Kim et al., 1996)。
安全和危害
属性
IUPAC Name |
2-(3-azidopropoxy)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBZTMEEOSEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-(tert-butoxy)propane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

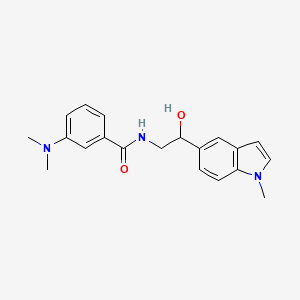
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)
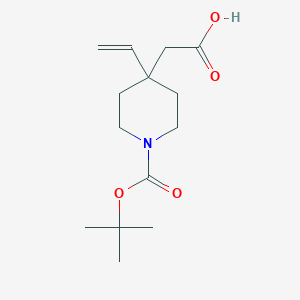

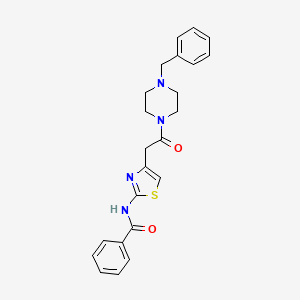
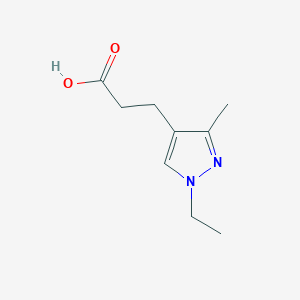


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
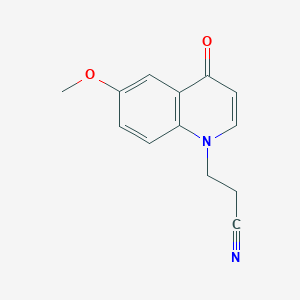
![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)